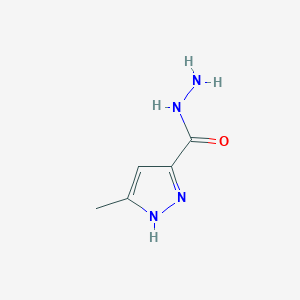

3-methyl-1H-pyrazole-5-carbohydrazide

Description

Research Context of 3-Methyl-1H-pyrazole-5-carbohydrazide within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound serves primarily as a versatile intermediate. chemimpex.com Its bifunctional nature, with reactive sites on both the pyrazole (B372694) ring and the carbohydrazide (B1668358) group, allows for the synthesis of a diverse array of derivative compounds. smolecule.com

Research involving this specific compound has explored several avenues:

Synthesis of Bioactive Molecules: The carbohydrazide moiety is often used as a handle for further chemical reactions. For instance, it readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. smolecule.com These resulting pyrazole-hydrazone derivatives are then studied for their biological potential. For example, derivatives of the isomeric 5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and evaluated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant to diabetes research. tandfonline.com

Development of Agrochemicals: The compound is a building block in the synthesis of fungicides and herbicides, contributing to the development of new agents for crop protection. chemimpex.com

Material Science Applications: Studies have investigated the use of pyrazole carbohydrazide derivatives in non-biological contexts. For instance, the related compound 5-methyl-1H-pyrazole-3-carbohydrazide has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. researchgate.netresearchgate.net This suggests potential applications in industrial settings to protect metals from degradation. researchgate.net

Structural and Coordination Chemistry: The synthesis of derivatives from this compound also contributes to fundamental chemical knowledge. Researchers have prepared derivatives and analyzed their three-dimensional structures using techniques like single-crystal X-ray diffraction to understand their molecular geometry and intermolecular interactions. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNHUZOBVQZERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353209 | |

| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40535-14-6 | |

| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1h Pyrazole 5 Carbohydrazide

Established Synthetic Routes to 3-Methyl-1H-pyrazole-5-carbohydrazide and its Precursors

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole (B372694) ring, followed by the introduction and modification of the carbohydrazide (B1668358) functional group.

The core pyrazole structure is most commonly formed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach, known as the Knorr pyrazole synthesis, is a robust and widely used method for creating substituted pyrazoles. nih.govpreprints.org

A key precursor for this compound is ethyl 3-methyl-1H-pyrazole-5-carboxylate. The synthesis of this ester is efficiently achieved through the cyclocondensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate (B1144303). chemicalbook.com The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), at low temperatures. chemicalbook.com

Another foundational precursor in pyrazole chemistry is 3-methyl-5-pyrazolone, which can be prepared by the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate in absolute ethanol. researchgate.net This pyrazolone (B3327878) can then be further functionalized to lead to the desired carbohydrazide.

Table 1: Synthesis of Key Pyrazole Precursors

| Precursor Product | Starting Materials | Reagents/Solvents | Conditions | Yield | Reference |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Ethyl 2,4-dioxopentanoate, Hydrazine hydrate | Ethanol | 0°C, 1 hour | 97% | chemicalbook.com |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Diethyl oxalate, Substituted acetophenone | Sodium ethoxide, Glacial acetic acid, Hydrazine hydrate | N/A | N/A | nih.gov |

| 3-Methyl-5-pyrazolone | Ethyl acetoacetate, Hydrazine hydrate | Absolute ethanol | 60°C, 1 hour, then cooling | N/A | researchgate.net |

Once the pyrazole ester precursor, such as ethyl 3-methyl-1H-pyrazole-5-carboxylate, is obtained, the next step is its conversion to the corresponding carbohydrazide. This transformation is a classic and straightforward nucleophilic acyl substitution reaction known as hydrazinolysis.

The process involves refluxing the pyrazole carboxylate with hydrazine hydrate, often in an alcoholic solvent like ethanol. who.intnih.gov The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide. This reaction is generally high-yielding and is a common method for preparing hydrazides from their corresponding esters. nih.gov A similar procedure is employed for a variety of heterocyclic esters, highlighting the reliability of this method. who.int

Table 2: Synthesis of this compound

| Starting Material | Reagents/Solvents | General Conditions | Product | Reference |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Hydrazine hydrate, Ethanol | Reflux | This compound | who.intnih.gov |

| Ethyl 5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Hydrazine hydrate (99%), Ethanol | Reflux | 5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylic Acid Hydrazide | nih.gov |

Derivatization and Functionalization Approaches for this compound

The carbohydrazide functional group of this compound is a reactive handle that allows for extensive derivatization. It contains both nucleophilic nitrogen atoms and a carbonyl group, enabling reactions with a variety of electrophiles and nucleophiles to generate diverse molecular structures.

One of the most common derivatizations of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. The reaction of this compound with various aromatic or aliphatic carbonyl compounds, typically under acidic catalysis in an alcoholic solvent, yields the corresponding N'-substituted hydrazone derivatives. who.intuomosul.edu.iq

This reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the hydrazone. A wide range of substituted benzaldehydes and acetophenones can be used to synthesize a library of pyrazole-hydrazone derivatives. uomosul.edu.iq

Table 3: Examples of Hydrazone Synthesis from Carbohydrazides

| Carbohydrazide Starting Material | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |

| 5-Methylpyrazine-2-carbohydrazide (B1341549) | Substituted aromatic carbonyl compounds | N/A | Pyrazine-based hydrazone | who.intresearchgate.net |

| 4bH-carbazole-9(8aH)-carbohydrazide | Substituted benzaldehyde (B42025) or acetophenone | Absolute ethanol, Glacial acetic acid | Carbazole-based hydrazone | uomosul.edu.iq |

| Cyanoacetylhydrazine | α-Bromoketones | 1,4-Dioxane | Hydrazide-hydrazone | benthamopen.com |

The nucleophilic nature of the hydrazide moiety also permits reaction with sugars to form glycoside derivatives. The synthesis of pyrazole-5-carbohydrazide N-β-glycosides has been reported through the reaction of a substituted 1H-pyrazole-5-carbohydrazide with a D-sugar. This reaction creates a covalent link between the pyrazole heterocycle and a carbohydrate unit, resulting in hybrid molecules with potential applications in medicinal chemistry.

This compound is a valuable building block for the synthesis of fused and linked heterocyclic systems. The carbohydrazide group can undergo intramolecular or intermolecular cyclization reactions with various reagents to form new five- or six-membered rings.

For example, pyrazole carbohydrazides can be used to synthesize linked 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. nih.govnih.gov The reaction of a pyrazole carbohydrazide with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-thione derivative. nih.gov Subsequent reaction of this intermediate with hydrazine hydrate can then yield a 4-amino-1,2,4-triazole-thiol. nih.gov Furthermore, treatment of the carbohydrazide with reagents like acetylacetone (B45752) or ethyl acetoacetate can lead to the formation of new, linked pyrazole rings. nih.gov These transformations demonstrate the utility of this compound as a scaffold for constructing more complex, multi-heterocyclic architectures. researchgate.net

Table 4: Synthesis of Fused/Linked Heterocycles from Pyrazole Carbohydrazides

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

| Pyrazole-3-carboxylic acid hydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thione | nih.gov |

| 4-Amino-triazole-3-thiol (from hydrazide) | Aromatic aldehydes | Schiff bases of 1,2,4-triazole | nih.gov |

| Thieno[3,2-c]pyrazol-6-carbohydrazide | Acetylacetone, Diethylmalonate, Ethyl acetoacetate | Linked Pyrazole | nih.gov |

| Benzylidene derivatives of pyrazoles | Hydrazine, Phenylhydrazine | Fused Pyrazole Ring Systems | researchgate.net |

Other Chemical Modifications of the Carbohydrazide Moiety of this compound

Beyond the common formation of hydrazones through condensation with aldehydes and ketones, the carbohydrazide moiety of this compound is a gateway to a variety of heterocyclic systems. These transformations significantly expand the molecular diversity achievable from this starting material.

One of the most important applications of pyrazole carbohydrazides is in the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazine intermediates, which are formed by the reaction of the carbohydrazide with acid chlorides or carboxylic acids. This cyclization is typically facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride. An alternative route to 1,3,4-oxadiazole-2-thiones involves the reaction of the carbohydrazide with carbon disulfide in a basic medium.

The carbohydrazide can also serve as a precursor for 1,2,4-triazole derivatives. A common synthetic strategy involves the reaction with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclization to yield 1,2,4-triazole-3-thiones. Further chemical modifications of these triazoles are also possible. For instance, hydrazinolysis of related oxadiazole-2-thiones can lead to the formation of 4-amino-1,2,4-triazole-3-thiols, which are themselves versatile synthons.

The following table summarizes key chemical modifications of the carbohydrazide moiety and the resulting heterocyclic systems.

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| This compound | 1. RCOCl or RCOOH2. POCl₃ or SOCl₂ | 2-(3-Methyl-1H-pyrazol-5-yl)-5-substituted-1,3,4-oxadiazole |

| This compound | CS₂ / base | 5-(3-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione |

| This compound | R-NCS | N-Substituted-2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazine-1-carbothioamide |

| N-Substituted-2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazine-1-carbothioamide | Base / Heat | 4-Substituted-5-(3-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Reactivity Profiles of this compound in Organic Synthesis

The reactivity of this compound is characterized by the interplay between the aromatic pyrazole ring and the nucleophilic carbohydrazide side chain. This dual functionality makes it a valuable participant in a range of organic reactions.

The carbohydrazide group is the primary center of reactivity for nucleophilic attack. The terminal -NH₂ group is a potent nucleophile, readily reacting with electrophilic species. This is most commonly observed in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is also the basis for the cyclization reactions discussed in the previous section, where the nitrogen atoms of the hydrazide attack carbonyl carbons or their equivalents to form heterocyclic rings.

The pyrazole ring itself is an aromatic system and can undergo electrophilic substitution reactions. However, the position of substitution is influenced by the existing substituents. The electron-donating nature of the methyl group and the electron-withdrawing nature of the carbohydrazide group, along with the nitrogen atoms in the ring, direct incoming electrophiles.

The compound can also participate in multicomponent reactions, where its bifunctional nature allows it to react with multiple reagents in a single pot to construct complex molecular architectures efficiently. For example, it can be a component in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

The table below outlines the reactivity profile of this compound.

| Reactive Center | Type of Reaction | Common Reagents | Products |

| Carbohydrazide (-CONHNH₂) | Condensation | Aldehydes, Ketones | Hydrazones |

| Carbohydrazide (-CONHNH₂) | Acylation | Acid chlorides, Anhydrides | Diacylhydrazines |

| Carbohydrazide (-CONHNH₂) | Cyclocondensation | Dicarbonyl compounds, CS₂, Isothiocyanates | 1,3,4-Oxadiazoles, 1,2,4-Triazoles, etc. |

| Pyrazole Ring | Electrophilic Substitution | Nitrating agents, Halogenating agents | Substituted pyrazole derivatives |

| Whole Molecule | Multicomponent Reactions | Various electrophiles and nucleophiles | Fused heterocyclic systems |

Spectroscopic and Crystallographic Characterization of 3 Methyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular framework of 3-methyl-1H-pyrazole-5-carbohydrazide derivatives. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offer detailed insights into the connectivity of atoms, functional groups, molecular weight, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For derivatives of this compound, ¹H NMR spectra typically exhibit characteristic signals that confirm the core structure. For instance, in N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a singlet corresponding to the methyl group (–CH₃) appears at approximately δ 2.19 ppm. nih.gov The proton on the pyrazole (B372694) ring (Pz–H) is observed as a singlet around δ 6.46 ppm. nih.gov The NH protons of the carbohydrazide (B1668358) and pyrazole moieties are highly deshielded, appearing as singlets at δ 11.23 ppm (CONH) and δ 12.99 ppm (Pz–NH), respectively. nih.gov

Similarly, for 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), the methyl group proton signal is a singlet at δ 2.18 ppm, while the pyrazole ring proton is observed at δ 6.42 ppm. nih.gov The NH protons of the carboxamide and pyrazole groups resonate at δ 8.02-9.74 ppm and δ 12.99 ppm, respectively. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In Pyz-1, the methyl carbon signal appears at 10.75 ppm, and the tertiary carbon of the pyrazole ring is seen at 105.97 ppm. nih.gov The two quaternary carbons of the pyrazole ring resonate at 140.19 and 145.81 ppm, while the carbonyl (C=O) group carbons are found at 155.94 and 162.51 ppm. nih.gov For other derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the pyrazole proton signal is shifted downfield to δ 7.99 ppm. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide nih.gov | ¹H | –CH₃ | 2.19 (s) |

| ¹H | Pyrazole-H | 6.46 (s) | |

| ¹H | Ar–H | 7.37–7.56 (m) | |

| ¹H | N=CH | 9.80 (s) | |

| ¹H | CONH | 11.23 (s) | |

| ¹H | Pyrazole-NH | 12.99 (s) | |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) nih.gov | ¹H | –CH₃ | 2.18 (s) |

| ¹H | Pyrazole-H | 6.42 (s) | |

| ¹H | Ar–H | 6.92–7.44 (m) | |

| ¹H | CONH | 8.02, 8.72, 9.74 (s) | |

| ¹H | Pyrazole-NH | 12.99 (s) | |

| ¹³C | –CH₃ | 10.75 | |

| ¹³C | Pyrazole C-4 | 105.97 | |

| ¹³C | Pyrazole C-3, C-5 | 140.19, 145.81 | |

| ¹³C | C=O | 155.94, 162.51 | |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.net | ¹H | Ester –CH₃ | 1.26 (t) |

| ¹H | Pyrazole –CH₃ | 2.49 (s) | |

| ¹H | Ester –CH₂ | 4.22 (q) | |

| ¹H | Pyrazole-H | 7.99 (s) |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands that confirm their structure.

A prominent feature in the spectra of these compounds is the stretching vibration of the N-H groups. For N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a distinct band is observed at 3241 cm⁻¹, corresponding to the N-H stretch. nih.gov The carbonyl group (C=O) of the hydrazide moiety gives rise to a strong absorption band typically in the range of 1655-1728 cm⁻¹. nih.govmdpi.com For example, this peak appears at 1655 cm⁻¹ for the N′-diphenylmethylidene derivative and at 1728 cm⁻¹ for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. nih.govmdpi.com The C=N stretching vibration of the imine group in Schiff base derivatives is found around 1592 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed as weak absorptions around 3041 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | N-H | 3241 | nih.gov |

| C=O | 1655 | nih.gov | |

| C=N | 1592 | nih.gov | |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | O-H | 3204 | mdpi.com |

| C=O | 1728 | mdpi.com | |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Aromatic C-H | 3041 | researchgate.net |

| C=O | 1702 | researchgate.net |

Mass spectrometry (MS) and its soft ionization variant, Electrospray Ionization Mass Spectrometry (ESI-MS), are used to determine the molecular weight and elemental formula of a compound. The mass spectrum of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide shows a peak at m/z = 304.9, corresponding to the [M-H]⁺ ion, which confirms its molecular weight of 304.35 g/mol . nih.gov Similarly, ESI-MS analysis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and another derivative (Pyz-2) displayed molecular ion peaks at m/z = 260.2 and 197.0, respectively, confirming their proposed structures. nih.gov These techniques provide crucial evidence for the successful synthesis of the target molecules.

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | m/z | Reference |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | [M-H]⁺ | 304.9 | nih.gov |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | [M]⁺ | 260.2 | nih.gov |

| 5-((5-mercapto-1H-1,2,4-triazol-3-yl)methyl)-3-methyl-1H-pyrazole (Pyz-2) | [M]⁺ | 197.0 | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. For instance, the UV-Vis spectrum of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in ethanol (B145695) showed a sharp absorption peak at 255 nm before irradiation. mdpi.com Upon irradiation with 365 nm light, a new visible absorption band appeared at 415 nm, indicating a structural change and the formation of a photoisomer. mdpi.com This demonstrates the utility of UV-Vis spectroscopy in studying the photochromic behavior of specific pyrazole derivatives. mdpi.com The analysis of a pyrazole-carbohydrazide N-glycoside derivative also utilized UV-Vis spectroscopy for structural identification. researchgate.net

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide was determined to be orthorhombic with space group Pbca. nih.gov The analysis revealed that the two phenyl rings are nearly perpendicular to each other, with a dihedral angle of 78.07(8)°. nih.gov These phenyl rings form dihedral angles of 56.43(8)° and 24.59(8)° with the pyrazole ring. nih.gov In the crystal lattice, molecules are linked by N—H···O hydrogen bonds, forming one-dimensional chains. nih.gov

Another derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), has also been characterized by single-crystal X-ray diffraction, confirming its molecular structure. tandfonline.com The analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed a monoclinic crystal system with space group P2₁/c. researchgate.net The pyrazole ring in these types of derivatives is generally found to be planar. spast.org

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | C₁₈H₁₆N₄O | Orthorhombic | Pbca | a = 11.0299(2) Å, b = 14.1131(2) Å, c = 20.2211(3) Å | nih.gov |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | a = 12.339(5) Å, b = 13.911(5) Å, c = 7.234(5) Å, β = 104.29(5)° | researchgate.net |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, β = 105.838(3)° | mdpi.com |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The experimentally found percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the calculated elemental composition was C, 67.81%; H, 6.13%; N, 12.17%. researchgate.net The experimental findings were C, 67.79%; H, 6.15%; N, 12.15%, showing excellent agreement and confirming the purity and composition of the compound. researchgate.net Similarly, for 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the calculated values (C, 66.45%; H, 4.29%; N, 14.90%) were very close to the found values (C, 66.50%; H, 4.32%; N, 14.94%). mdpi.com

Interactive Data Table: Elemental Analysis Data for this compound Derivatives

| Compound | Analysis | %C | %H | %N | Reference |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Calculated | 67.81 | 6.13 | 12.17 | researchgate.net |

| Found | 67.79 | 6.15 | 12.15 | researchgate.net | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Calculated | 66.45 | 4.29 | 14.90 | mdpi.com |

| Found | 66.50 | 4.32 | 14.94 | mdpi.com |

Computational and Theoretical Investigations of 3 Methyl 1h Pyrazole 5 Carbohydrazide

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics of 3-Methyl-1H-pyrazole-5-carbohydrazide

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and energetics of pyrazole-based compounds. These studies provide a fundamental understanding of the molecule's behavior, stability, and reactivity.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.netmdpi.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netmdpi.com

DFT calculations are used to determine the energies of these orbitals. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and adjacent atoms, while the LUMO may be distributed across the entire molecule. The energy gap for pyrazole derivatives typically falls in a range that suggests a stable but reactive molecule capable of engaging in biological interactions. researchgate.net For instance, in one study on pyrazole-thiophene-based amides, the calculated energy gaps ranged from 4.93 to 5.07 eV. researchgate.net A lower HOMO-LUMO energy gap is associated with higher chemical reactivity and polarizability. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | -0.23126 | -0.08657 | 0.14469 | nih.gov |

| Pyrazole-thiophene amide derivative 1 | -6.45 | -1.52 | 4.93 | researchgate.net |

| Pyrazole-thiophene amide derivative 2 | -6.54 | -1.47 | 5.07 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the regions that are rich or deficient in electrons, which are prone to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For pyrazole carbohydrazide (B1668358) derivatives, MEP maps show that the most negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the carbohydrazide group and the pyrazole ring nitrogens. researchgate.net These sites are the primary locations for hydrogen bonding and coordination with metal ions. The hydrogen atoms, particularly the N-H protons, exhibit positive electrostatic potential, marking them as donor sites for hydrogen bonds. bhu.ac.in

The stability and crystal packing of molecules are governed by non-covalent interactions. Hirshfeld surface analysis is a powerful method to visualize and quantify these intermolecular contacts within a crystal. nih.govas-proceeding.com The analysis generates fingerprint plots that summarize the different types of close contacts.

For pyrazole derivatives, Hirshfeld analysis often reveals that H···H, O···H/H···O, and N···H/H···N contacts are the most significant contributors to the crystal packing. as-proceeding.comresearchgate.net For example, in a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the analysis confirmed differing intermolecular contacts for the two distinct molecules in the asymmetric unit, with primary contributions from hydrogen atom contacts. nih.gov In another case, the most important contributions to crystal packing were from H···H (60.5%), O···H (20.4%), C···H (10.7%), and N···H (6.5%) interactions. as-proceeding.com

| Interaction Type | Contribution (%) in a Pyrazole Derivative Crystal | Reference |

|---|---|---|

| H···H | 60.5 | as-proceeding.com |

| O···H | 20.4 | as-proceeding.com |

| C···H | 10.7 | as-proceeding.com |

| N···H | 6.5 | as-proceeding.com |

Theoretical vibrational analysis using DFT is a reliable method for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, a detailed understanding of the molecular vibrations can be achieved.

For pyrazole carbohydrazide derivatives, characteristic vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the pyrazole ring and the carbohydrazide group typically appear in the region of 3500–3000 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and methyl C-H stretching modes are generally observed between 3100 cm⁻¹ and 2800 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the carbohydrazide group is a strong band, usually found around 1655 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring's C=N and C=C bonds occur in the 1600–1400 cm⁻¹ region.

Theoretical calculations show good agreement with experimental data, although the calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This method is widely used in drug discovery to screen potential inhibitors against biological targets. researchgate.netnih.gov

Derivatives of this compound have been investigated as potential inhibitors for various enzymes through molecular docking studies. These simulations provide insights into the binding affinity (often expressed as binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.comrsc.org

For example, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) was studied as a potential inhibitor of α-amylase and α-glucosidase, enzymes relevant to diabetes management. tandfonline.com Docking studies revealed that E-BMPC fits into the active site of these enzymes, with a calculated inhibition constant for α-amylase of 33.60 µM. tandfonline.com Similarly, other pyrazole derivatives have been docked against protein kinases like VEGFR-2 and CDK2 to evaluate their potential as anticancer agents, showing promising binding energies and interaction patterns. researchgate.netnih.gov

| Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not Specified | researchgate.netnih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Not Specified | researchgate.netnih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 | Not Specified | nih.gov |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-amylase | Not Specified | Not Specified | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are fundamental computational tools in medicinal chemistry for elucidating the connection between the chemical structure of a compound and its biological activity. These models are instrumental in the rational design of novel therapeutic agents by predicting the activity of new derivatives, thereby prioritizing synthetic efforts.

SAR studies on derivatives of this compound have revealed key structural features that govern their biological activities. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives evaluated for their efficacy against A549 lung cancer cells, lipophilicity, expressed as LogP, was identified as a critical parameter. nih.govnih.gov It was observed that compounds with LogP values within the range of 3.12 to 4.94 exhibited more potent inhibitory effects on cancer cell growth. nih.gov Specifically, the introduction of different substituents on the aryl rings allowed for the modulation of lipophilicity and, consequently, the anticancer activity. For example, a hydrazone derivative incorporating a salicylaldehyde (B1680747) moiety demonstrated significantly enhanced inhibitory effects. nih.gov

Further SAR exploration has been conducted on pyrazole-carbohydrazide derivatives bearing an indole (B1671886) moiety, which were investigated as tubulin polymerization inhibitors. nih.gov These studies help in understanding how different functional groups and their positions on the pyrazole scaffold influence the interaction with biological targets.

QSAR provides a quantitative dimension to these relationships by creating mathematical models. For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net For a series of 1H-pyrazole derivatives acting as Epidermal Growth Factor Receptor (EGFR) inhibitors, a CoMFA model yielded a high predictive capacity with a Q² value of 0.664 and an R²train value of 0.975. researchgate.net The corresponding CoMSIA model also showed excellent predictive ability. researchgate.net Such models indicate that modifying specific positions on the pyrazole ring system with electro-negative or electron-releasing groups can significantly enhance biological activity. researchgate.net

The table below summarizes key SAR findings for derivatives of this compound, highlighting the impact of structural modifications on their biological activity.

| Derivative Class | Structural Modification | Key SAR Finding | Biological Activity |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones | Variation of aryl substituents | Lipophilicity (LogP) is crucial; values between 4.12-6.80 are effective. nih.gov | Anticancer (A549 cells) |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Variation of aryl substituents | Optimal LogP values in the range of 3.12-4.94 enhance activity. nih.gov | Anticancer (A549 cells) |

| Indole-containing pyrazole-carbohydrazides | Introduction of indole moiety via carbohydrazide linker | Specific indole substitution patterns lead to potent activity. nih.gov | Tubulin Polymerization Inhibition |

| 1H-Pyrazole Derivatives | General substitutions | Addition of electronegative groups in specific regions improves activity. researchgate.net | EGFR Inhibition |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Profiling of this compound Derivatives

In the process of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is as crucial as its efficacy. In silico ADMET prediction and drug-likeness profiling are vital for filtering out candidates with unfavorable pharmacokinetic profiles early in development, thereby reducing attrition rates in later stages.

For derivatives of this compound, computational tools are frequently employed to predict their ADMET characteristics. A key aspect of this profiling is the assessment of "drug-likeness," often evaluated using rules such as Lipinski's Rule of Five. plos.org This rule suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors (HBD), a molecular weight (MW) over 500 Da, a LogP value greater than 5, and more than 10 hydrogen bond acceptors (HBA). plos.org Studies on various pyrazole derivatives have shown that many compounds in this class adhere to Lipinski's rules, indicating a good potential for oral bioavailability. researchgate.net

In silico platforms like SwissADME and pkCSM are used to generate predictions for a wide range of pharmacokinetic parameters. plos.orgsemanticscholar.org For pyrazole-based compounds, these predictions often include:

Absorption: Parameters such as human intestinal absorption (HIA) and skin permeability are calculated. Many pyrazole derivatives are predicted to have good gastrointestinal absorption. researchgate.net

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding. Often, pyrazole derivatives are predicted to be non-permeant to the BBB. researchgate.net

Metabolism: The potential for compounds to inhibit or be substrates of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a key consideration. Some pyrazole-containing compounds have been predicted to be inhibitors of specific CYP isoforms, which could lead to drug-drug interactions. researchgate.net

Excretion: This involves predicting the clearance of the compound from the body.

Toxicity: Predictions can cover various toxicological endpoints, including AMES toxicity (mutagenicity), hepatotoxicity, and others.

The table below presents a sample of predicted ADMET and drug-likeness properties for a representative this compound derivative, based on typical findings for this class of compounds in the literature.

| Parameter | Predicted Value/Property | Significance |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. plos.org |

| Bioavailability Score | 0.55 | Indicates good absorption and distribution properties. researchgate.net |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Well-absorbed from the digestive tract. researchgate.net |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. researchgate.net |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Lower risk of metabolic drug-drug interactions involving this enzyme. researchgate.net |

| CYP3A4 Inhibitor | Yes | Potential for interactions with other drugs metabolized by this common enzyme. researchgate.net |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

These computational predictions serve as a valuable guide for the selection and optimization of this compound derivatives with desirable pharmacokinetic profiles for further development as therapeutic agents.

Biological and Pharmacological Applications of 3 Methyl 1h Pyrazole 5 Carbohydrazide Derivatives

Anti-cancer and Anti-tumor Efficacy Studies of 3-Methyl-1H-pyrazole-5-carbohydrazide Derivatives

Derivatives of this compound have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating notable potential as anti-cancer agents. nih.gov Researchers have synthesized and evaluated numerous analogues, revealing that structural modifications to the pyrazole-carbohydrazide core can lead to potent cytotoxic effects against various cancer cell lines. nih.govnih.gov These studies often focus on establishing structure-activity relationships (SAR) to optimize the anti-tumor properties of these molecules. nih.gov

In Vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., A549)

A substantial body of research has investigated the in vitro cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The human lung adenocarcinoma cell line, A549, is frequently used as a model in these studies.

One study synthesized a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and found that all nine tested compounds exhibited inhibitory effects on the growth of A549 cells. nih.gov The lipophilicity of the compounds, indicated by logP values, was found to correlate with their inhibitory effects, with optimal activity observed for compounds with logP values between 3.12 and 4.94. nih.gov

Further modifications, leading to 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives, also demonstrated significant growth inhibition against A549 lung cancer cells. nih.gov Among these, compound (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (referred to as 3e in the study) was identified as having the highest growth inhibitory effect. nih.govresearchgate.net Another study focusing on 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives identified a 1,3,4-thiadiazine derivative (compound 17) as the most active against both liver (HepG2) and lung (A549) carcinoma cell lines, with IC50 values of 5.35 µM and 8.74 µM, respectively. chemrxiv.org This compound showed lower toxicity against normal lung fibroblast (MRC-5) cells, suggesting a degree of selectivity for cancer cells. chemrxiv.org

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound Name/Series | Target Cell Line(s) | Key Findings (IC50/EC50 Values) |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung) | All tested compounds showed inhibitory effects; activity correlated with logP values in the 3.12-4.94 range. nih.gov |

| (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Demonstrated the highest growth inhibitory effect in its series. nih.gov |

| 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17) | HepG2 (Liver), A549 (Lung) | IC50 = 5.35 µM (HepG2), IC50 = 8.74 µM (A549). chemrxiv.org |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2, BT474, BGC823 | Certain derivatives showed significant antiproliferative potential with IC50 values as low as 0.71 µM. researchgate.net |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives (Compounds 10b and 10c) | MCF-7, A549, PC-3 | Exhibited significant cytotoxicity and potent inhibition of the Bcl-2 protein. nih.gov |

Mechanism of Action in Cancer Cells (e.g., Apoptosis Induction) by this compound Derivatives

The anti-cancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a critical cellular process that eliminates damaged or unwanted cells, and its induction is a key mechanism for many chemotherapeutic agents.

Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated that their inhibitory effects on A549 cell growth were mediated by the induction of apoptosis. nih.gov Similarly, the more potent hydrazone derivatives, such as compound (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, were also confirmed to induce apoptosis in A549 lung cancer cells. nih.govresearchgate.net

Further research into the molecular mechanisms has shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives act by inhibiting the anti-apoptotic protein Bcl-2. nih.gov Compounds from this series significantly decreased the expression of the Bcl-2 gene while increasing the expression of pro-apoptotic genes such as Bax, P53, and Caspase-3. nih.gov This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and activates the caspase cascade, ultimately leading to apoptotic cell death. nih.gov The potent activity of these compounds is linked to their strong binding affinity to the Bcl-2 protein, which prevents it from inhibiting pro-apoptotic partners. nih.gov

Antimicrobial Activities of this compound Derivatives

Beyond their anti-cancer properties, derivatives of this compound have been extensively studied for their broad-spectrum antimicrobial activities. The pyrazole (B372694) nucleus is a well-established scaffold in the development of agents targeting various pathogens, including bacteria, fungi, and mycobacteria. nih.gov

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Derivatives of pyrazole carbohydrazide (B1668358) have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structural diversity achieved through various substitutions on the pyrazole ring allows for the modulation of antibacterial potency and spectrum.

For instance, a study on 1,3,5-trisubstituted pyrazole derivatives evaluated their activity against five Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, Bacillus pumilus) and two Gram-negative strains (Escherichia coli, Klebsiella pneumoniae). greenpharmacy.info The results indicated that compounds with bromine substitutions (series BR-1 to BR-4) showed the highest activity against both types of bacteria, while methyl and methoxy (B1213986) substitutions tended to reduce activity. greenpharmacy.info Another study synthesized 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives and found that compounds with 2, 3, and 4-nitro benzaldehyde (B42025) substitutions showed promising activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Salmonella typhi, E. coli) strains.

The table below highlights the antibacterial activity of representative pyrazole derivatives.

| Compound Series | Target Organisms (Gram-Positive) | Target Organisms (Gram-Negative) | Key Findings (MIC Values) |

| 1,3,5-Trisubstituted pyrazoles (Bromo-substituted) | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus | E. coli, K. pneumoniae | Showed the best activity among the series against both Gram-positive and Gram-negative bacteria. greenpharmacy.info |

| 5-Methylpyrazine-2-carbohydrazide (Nitro-substituted) | S. aureus, B. subtilis | S. typhi, E. coli | MIC values for active compounds were in the range of 160 to 190 µg/ml. |

| Pyrazole-thiazole hybrids with hydrazone moiety | S. aureus | Klebsiella planticola | Exhibited activity with MIC/MBC spectrum of 1.9/7.8 µg/ml to 3.9/7.8 µg/ml. nih.gov |

| Isonicotinic acid hydrazide-hydrazones | S. aureus, S. epidermidis, B. subtilis, M. luteus, E. faecalis | — | A specific derivative showed very strong activity against all tested Gram-positive bacteria with MIC values ranging from 1.95–7.81 μg/mL. mdpi.com |

Antifungal Efficacy of this compound Derivatives

The antifungal potential of pyrazole carbohydrazide derivatives has been demonstrated against various phytopathogenic fungi. Research in this area aims to develop new fungicides for agricultural applications.

In one study, a series of novel pyrazole carboxamides were synthesized and tested in vitro against four types of plant fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Several of the synthesized compounds displayed remarkable antifungal activity. Notably, an isoxazolol pyrazole carboxylate derivative (7ai) exhibited potent activity against R. solani, with an EC50 value of 0.37 µg/mL, which was superior to the commercial fungicide carbendazol. nih.gov

Another investigation focused on 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety. rsc.org Bioassays revealed that most of these compounds showed significant fungicidal activity against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. rsc.org Compound 7c was particularly effective, with EC50 values of 0.74, 0.68, and 0.85 µg/mL against the three fungi, respectively. rsc.org

The table below summarizes the antifungal activity of selected pyrazole derivatives.

| Compound Series/Name | Target Fungi | Key Findings (EC50 Values) |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50 = 0.37 µg/mL, showing better activity than the control fungicide carbendazol. nih.gov |

| 5-Chloro-pyrazole derivative with phenylhydrazone (7c) | Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani | EC50 = 0.74 µg/mL (F. graminearum), 0.68 µg/mL (B. cinerea), 0.85 µg/mL (R. solani). rsc.org |

| 5-Chloro-pyrazole derivative with phenylhydrazone (8d) | Rhizoctonia solani | Showed significant bioactivity with an EC50 value of 0.25 µg/mL. rsc.org |

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Displayed remarkable antifungal activity against the tested fungi. nih.gov |

Antitubercular and Antimycobacterial Evaluations of this compound Derivatives

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Pyrazole-based compounds, including derivatives of this compound, have been identified as a promising source of novel anti-tubercular drugs. chemmethod.com

A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested for their in vitro activity against M. tuberculosis H37Rv. eurjchem.com Two compounds, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide, were found to be highly active, with minimum inhibitory concentrations (MIC) of 1.66 µg/mL and 1.64 µg/mL, respectively. eurjchem.com

In another study, fourteen pyrazoline derivatives were synthesized and evaluated against M. tuberculosis H37Ra. semanticscholar.org Compound 4a, which featured a para-methyl substitution, showed the most potent inhibitory activity with an MIC value of 17 µM and a minimum bactericidal concentration (MBC) of 34 µM. semanticscholar.org Research on 5-methylpyrazine-2-carbohydrazide derivatives also identified compounds with remarkable anti-tubercular activity against the H37Rv strain, with one derivative (PM 14) showing higher sensitivity than the standard drugs isoniazid (B1672263) and pyrazinamide.

The table below presents the antitubercular activity of various pyrazole derivatives.

| Compound Series/Name | Target Strain(s) | Key Findings (MIC/MBC Values) |

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | M. tuberculosis H37Rv | MIC = 1.66 µg/mL (0.0034 µM). eurjchem.com |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide | M. tuberculosis H37Rv | MIC = 1.64 µg/mL (0.0032 µM). eurjchem.com |

| Pyrazoline derivative (Compound 4a) | M. tuberculosis H37Ra | MIC = 17 µM; MBC = 34 µM. semanticscholar.org |

| 5-Methyl-N′-{[4-dimethylamino) phenyl] methylidene} pyrazine-2-carbohydrazide (B1222964) (PM 14) | M. tuberculosis H37Rv | Found to be more promising than other tested compounds at concentrations of 10–50 μg/mL and more sensitive than standard drugs. |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives | M. tuberculosis H37Rv | Several compounds showed excellent activity against the mycobacterium. chemmethod.com |

Anti-inflammatory and Analgesic Properties of this compound Derivatives

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. mdpi.comnih.gov Notably, some of the earliest synthetic drugs, such as antipyrine (B355649) and dipyrone, were pyrazolone (B3327878) derivatives used for their antipyretic, analgesic, and anti-inflammatory effects. nih.gov Modifications to the pyrazole core have led to the development of numerous derivatives with potent pharmacological activities.

Research into a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides, which are closely related to the carbohydrazide derivatives, has shown promising anti-inflammatory activity in carrageenan-induced rat paw edema models with low toxicity. nih.gov While specific data on the anti-inflammatory and analgesic properties of derivatives directly synthesized from this compound is limited in the reviewed literature, the broader family of pyrazole-containing compounds consistently demonstrates these effects. For instance, novel pyrazole derivatives of benzimidazole (B57391) have shown significant analgesic and anti-inflammatory activities. scialert.net One study on pyrazoline derivatives reported potent analgesic activity in some of the tested compounds. nih.gov Another study on newly synthesized pyrazole derivatives also reported significant anti-inflammatory and analgesic properties. scispace.com The mechanism of action for many pyrazole-based anti-inflammatory agents is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com The analgesic effects are often linked to this anti-inflammatory action, as well as potentially other central and peripheral mechanisms. zsmu.edu.ua

Anti-diabetic Activity and Enzyme Inhibition by this compound Derivatives

A significant area of investigation for derivatives of this compound is their potential as anti-diabetic agents. A primary therapeutic strategy for managing type 2 diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption is reduced, leading to better glycemic control.

Several studies have demonstrated the potent α-glucosidase inhibitory activity of various derivatives of this compound. For instance, a study on pyrazole-triazole derivatives reported that compound Pyz-1, a 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, and Pyz-2, a 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, exhibited significant α-glucosidase inhibition. nih.govresearchgate.net Another study on a pyrazole-carbohydrazide N-glycoside derivative, SM1, also showed potent α-glucosidase inhibition. researchgate.net The inhibitory activities of these compounds are often compared to acarbose, a standard anti-diabetic drug.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | nih.govresearchgate.net |

| Pyz-2 | 95.85 ± 0.92 | nih.govresearchgate.net |

| SM1 | 59.75 ± 0.80 | researchgate.net |

| Acarbose (Standard) | 72.58 ± 0.68 | nih.govresearchgate.netresearchgate.net |

| Compound 1 | 5.9 | cmu.ac.th |

| Compound 8 | 7.8 | cmu.ac.th |

| Compound 9 | 3.9 | cmu.ac.th |

In addition to α-glucosidase inhibition, derivatives of this compound have also been evaluated for their ability to inhibit α-amylase. The same study that investigated the α-glucosidase activity of Pyz-1 and Pyz-2 also reported their inhibitory effects on α-amylase. nih.govresearchgate.net Another study on pyrazole–indole (B1671886) conjugates also demonstrated α-amylase inhibitory activity. mdpi.com

Table 2: α-Amylase Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Pyz-1 | 119.3 ± 0.75 | nih.govresearchgate.net |

| Pyz-2 | 120.2 ± 0.68 | nih.govresearchgate.net |

| Acarbose (Standard) | 115.6 ± 0.574 | nih.govresearchgate.net |

| Pyrazole–indole 14b | 4.21 ± 0.03 µg/mL | mdpi.com |

| Acarbose (Standard) | 3.81 ± 0.04 µg/mL | mdpi.com |

| Compound 5a | 0.21 µg/mL | nih.gov |

| Compound 7a | 0.75 µg/mL | nih.gov |

Antioxidant Capacity and Radical Scavenging Activities of this compound Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the development of compounds with antioxidant properties. Derivatives of this compound have been investigated for their antioxidant and radical scavenging activities using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

A study on pyrazole-triazole derivatives, Pyz-1 and Pyz-2, demonstrated their antioxidant potential. nih.gov Pyz-2, in particular, showed potent scavenging activity against both DPPH and ABTS radicals. nih.gov Another study on pyrazole-based Schiff bases also reported significant antioxidant and scavenging activities for several derivatives. mdpi.com

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | Assay | SC50/IC50 (µM) | Reference |

|---|---|---|---|

| Pyz-1 | DPPH | 238.53 ± 1.12 | nih.gov |

| Pyz-2 | DPPH | 138.70 ± 1.45 | nih.gov |

| Pyz-1 | ABTS | 79.77 ± 0.45 | nih.gov |

| Pyz-2 | ABTS | 20.54 ± 0.87 | nih.gov |

| Ascorbic Acid (Standard) | ABTS | 22.49 | nih.gov |

| Compound 4k | DPPH | 22.79 ± 3.64 µg/mL | researchgate.net |

| Compound 4k | ABTS | 1.35 ± 0.66 µg/mL | researchgate.net |

Antiparasitic Investigations of this compound Derivatives (e.g., Antimalarial, Trypanocidal, Leishmanicidal)

The development of new antiparasitic agents is a global health priority due to the emergence of drug-resistant parasite strains. The pyrazole scaffold has been explored for its potential in this area. Research on new carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, a fused heterocyclic system containing the pyrazole core, has shown in vitro trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. scienceopen.comscielo.brresearchgate.netnih.gov The study evaluated the activity of these compounds against both trypomastigote and amastigote forms of the parasite. While one derivative with a phenyl substitution at the C-6 position showed notable activity against the amastigote form, another with a methyl group at the same position was found to be inactive. scielo.br

Table 4: In Vitro Trypanocidal Activity of 3-Methyl-1-phenyl-6-substituted-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Derivatives

| Compound | Substitution at C-6 | Activity against Amastigotes (IC50 µM) | Activity against Trypomastigotes (% Lysis at 250 µg/mL) | Reference |

|---|---|---|---|---|

| 4a | CH3 | Not Active | Not Determined | scielo.br |

| 4b | Phenyl | 10.47 | Not Converged | scielo.br |

| 4c | CF3 | Not Determined | Not Active | scielo.br |

Neurological and Central Nervous System (CNS) Activities of this compound Derivatives

The pyrazole nucleus is present in several drugs with central nervous system (CNS) activity, including antipsychotics and antidepressants. mdpi.comnih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, have been reported to possess a wide range of CNS activities, including anticonvulsant, neuroprotective, and antidepressant effects. igmpublication.org While specific studies on the neurological and CNS activities of derivatives of this compound are not extensively detailed in the reviewed literature, the general potential of the pyrazole scaffold in this area is recognized. One study identified 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as a promising neuroprotective agent. researchgate.net The diverse pharmacological profile of pyrazole derivatives suggests that further investigation into their effects on the CNS could yield valuable therapeutic leads.

Anticonvulsant Properties

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The pyrazole nucleus is a key structural feature in many compounds with activity against central nervous system disorders. minia.edu.egbohrium.com Research has shown that modifications to the pyrazole structure can lead to compounds with significant anticonvulsant effects. researchgate.net For instance, certain pyrazolone derivatives have exhibited noteworthy protective effects against seizures induced by pentylenetetrazole (PTZ). minia.edu.eg

In studies evaluating various pyrazole derivatives, some compounds have demonstrated anticonvulsant activity comparable to or even more potent than existing drugs like phenobarbital (B1680315) and phenytoin (B1677684) in preclinical models. minia.edu.egbohrium.com The anticonvulsant action of the pyrazole moiety is attributed to its nature as a two-electron donor system and its ability to function as a constrained pharmacophore at receptor sites. researchgate.net The inclusion of a hydrazide fragment within the diazine nucleus of pyrazole is also considered a contributing factor to its inhibitory effects. researchgate.net

One study synthesized a series of novel pyrazole derivatives and tested their anticonvulsant activity against PTZ-induced seizures in mice. minia.edu.eg Certain pyrazolone derivatives from this series, such as compounds 11a , 11b , and 11d , showed remarkable protective effects. minia.edu.eg Their performance was noted to be nearly as effective as phenobarbital and more potent than phenytoin at the tested dose levels. minia.edu.egbohrium.com Another research effort highlighted a compound, 5m , which demonstrated promising anticonvulsant activity in the maximal electroshock (MES) test, with a better safety profile than valproate. researchgate.net These findings underscore the potential of the pyrazole scaffold in the development of new anticonvulsant therapies. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 11a | PTZ-induced seizures | Remarkable protective effect | minia.edu.eg |

| 11b | PTZ-induced seizures | Remarkable protective effect | minia.edu.egbohrium.com |

| 11d | PTZ-induced seizures | Remarkable protective effect | minia.edu.eg |

| 5m | Maximal Electroshock (MES) | ED₅₀ of 42.4 mg/kg, Protective Index of 3.7 | researchgate.net |

| 7h | MES and scPTZ | Potent anticonvulsive agent | nih.gov |

Antidepressant Effects

The pyrazole scaffold, including derivatives of this compound, has been a subject of interest in the search for novel antidepressant agents. minia.edu.egmdpi.com The structural characteristics of pyrazole derivatives make them candidates for interacting with targets in the central nervous system relevant to depression. nih.gov Hydrazides and their derivatives have also been independently reported to possess antidepressant properties. minia.edu.eg

A study involving the synthesis of novel pyrazole derivatives evaluated their antidepressant activity using the tail suspension test. minia.edu.eg In this study, diacylhydrazine derivatives 4a and 4b demonstrated significant antidepressant activity, reducing immobility times more effectively than the reference drug imipramine (B1671792) at the same dose. minia.edu.egbohrium.com Their activity was reported to be nearly double that of imipramine. minia.edu.egbohrium.com Other pyrazole derivatives, including 5c , 11c , 4c , 11d , 11a , and 11b , also exhibited good antidepressant effects, with activities ranging from 66.40% to 88.60% of that of imipramine. minia.edu.eg These findings highlight the potential of pyrazole-based compounds in the development of new antidepressant drugs. nih.gov

Table 2: Antidepressant Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 4a | Tail Suspension Test | Reduced immobility time to 68.23 s (vs. 132.00 s for imipramine) | minia.edu.egbohrium.com |

| 4b | Tail Suspension Test | Reduced immobility time to 67.58 s (vs. 132.00 s for imipramine) | minia.edu.egbohrium.com |

| 5c | Tail Suspension Test | 88.60% of imipramine's activity | minia.edu.eg |

| 11c | Tail Suspension Test | 86.10% of imipramine's activity | minia.edu.eg |

| 4c | Tail Suspension Test | 80.20% of imipramine's activity | minia.edu.eg |

| 11d | Tail Suspension Test | 78.10% of imipramine's activity | minia.edu.eg |

| 11a | Tail Suspension Test | 71.80% of imipramine's activity | minia.edu.eg |

| 11b | Tail Suspension Test | 66.40% of imipramine's activity | minia.edu.eg |

Cannabinoid Receptor Modulation by this compound Derivatives

Derivatives of pyrazole carbohydrazide have been identified as potent modulators of cannabinoid receptors, particularly the CB1 receptor. nih.gov A notable example is rimonabant (B1662492) (SR141716), a 1,5-diarylpyrazole-3-carboxamide derivative, which acts as a potent antagonist or inverse agonist of the CB1 receptor. nih.govresearchgate.net This compound was developed as a potential treatment for obesity due to its appetite-reducing effects. nih.govmdpi.com The interaction of rimonabant and its analogs with the CB1 receptor has been a significant area of research for understanding the cannabinoid pharmacophore. nih.gov

The structural features of these pyrazole derivatives, specifically the substitution at the C-3 position of the pyrazole ring with a carbohydrazide moiety, appear to be crucial for their cannabinoid antagonist activity. nih.gov Further research has explored tricyclic pyrazole-based compounds as scaffolds for interacting with both CB1 and CB2 receptors. mdpi.com For instance, a series of 4,5-dihydrobenzo-oxa-cycloheptapyrazoles were synthesized and their affinity for cannabinoid receptors was determined. nih.gov These studies aim to deepen the understanding of the structure-activity relationships of this class of compounds. nih.gov The development of pyrazole-derived cannabinoid receptor ligands continues to be an active area of research, with some novel analogs showing high binding affinities for either or both of the CB1 and CB2 receptors. google.combiorxiv.org

Enzyme Inhibition Studies beyond Carbohydrate Metabolism

DNA Gyrase Inhibition by this compound Derivatives

Derivatives of this compound have emerged as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and a well-established target for antibacterial agents. nih.govnih.gov A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed, synthesized, and evaluated for their inhibitory activity against DNA gyrase from Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net

One of the most potent compounds identified was 3k , which strongly inhibited both S. aureus DNA gyrase and B. subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net The inhibitory effect of these pyrazole derivatives on DNA gyrase was found to correlate well with their minimum inhibitory concentrations (MICs) against bacterial cell growth, indicating that their antibacterial action is mediated through the inhibition of this enzyme. nih.gov Molecular docking simulations have been used to explore the binding model of these compounds at the enzyme's active site. nih.gov Further studies on other pyrazole derivatives have also demonstrated their potential as DNA gyrase inhibitors, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.gov

Table 3: DNA Gyrase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 3k | S. aureus DNA gyrase | 0.15 | nih.govresearchgate.net |

| 3k | B. subtilis DNA gyrase | 0.25 | nih.govresearchgate.net |

| 3s | S. aureus DNA gyrase | 3.25 | nih.gov |

| 3s | B. subtilis DNA gyrase | 1.00 | nih.gov |

Protein Kinase Inhibition by this compound Derivatives

The pyrazole scaffold is a key structural component in the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.govmdpi.com Numerous pyrazole derivatives have been synthesized and evaluated for their ability to inhibit various protein kinases involved in cell growth, differentiation, and apoptosis. nih.govnih.gov

One area of focus has been the inhibition of PIM-1, an oncogenic protein kinase. The pyrazole core structure is present in the first-generation oral PIM inhibitor SGI-1776, which has shown anticancer activity in preclinical models. nih.gov Another target is the PI3 kinase, where a series of pyrazole carbaldehyde derivatives were designed as potential inhibitors. nih.gov Among these, compound 43 was identified as a potent PI3 kinase inhibitor, exhibiting significant cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM. nih.gov The versatility of the pyrazole scaffold allows for structural modifications to enhance binding affinity and selectivity for different kinases. mdpi.com

Table 4: Protein Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| 140 | - | 0.15 | H460 (Lung) | nih.gov |

| 43 | PI3 Kinase | 0.25 | MCF7 (Breast) | nih.gov |

| Prexasertib | CHK1 | <0.001 | - | mdpi.com |

| Ruxolitinib | JAK1/JAK2 | ~0.003 | - | mdpi.com |

Xanthine (B1682287) Oxidase Inhibition by this compound Derivatives

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netnih.gov Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making XO a significant therapeutic target. nih.govfrontiersin.org

Several studies have reported the synthesis and evaluation of pyrazole derivatives as non-purine XO inhibitors. nih.govresearchgate.net For example, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives were synthesized, and compounds 2b and 2m emerged as potent XO inhibitors with IC₅₀ values of 9.32 ± 0.45 µM and 10.03 ± 0.43 µM, respectively. nih.gov In another study, a series of 1-phenylpyrazoles were evaluated, and 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700 ) was identified as a highly potent inhibitor with long-lasting hypouricemic action in animal models. researchgate.net The structure-activity relationship studies of these compounds have provided insights for the design of more effective XO inhibitors. nih.govnih.gov

Table 5: Xanthine Oxidase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 2b | 9.32 ± 0.45 | nih.gov |

| 2m | 10.03 ± 0.43 | nih.gov |

| Y-700 | Potent inhibitor | researchgate.net |

| Compound 5 | 5.3 | nih.gov |

| Compound 6 | 2.45 | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts for this compound Derivatives

The biological activity of derivatives based on the this compound scaffold is intricately linked to their structural features. Structure-Activity Relationship (SAR) analysis reveals that modifications to various parts of the molecule, including the pyrazole core, the carbohydrazide linker, and appended aryl groups, can significantly influence their pharmacological effects, particularly in the context of anticancer activity. researchgate.netnih.gov

A key area of investigation has been the development of these derivatives as agents against lung cancer. Studies on a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated that their inhibitory effects on the growth of A549 lung cancer cells are influenced by their lipophilicity. nih.gov Compounds with logP values in the range of 3.12-4.94 were found to exhibit more potent inhibitory effects. nih.gov Further derivatization into hydrazones, by reacting the carbohydrazide with various aldehydes, showed that the nature of the substituent on the hydrazone moiety is critical. Specifically, the presence of an o-hydroxybenzene group in the hydrazone portion was found to be crucial for enhancing cytotoxic activities against A549 cells. globethesis.com

Quantitative Structure-Activity Relationship (QSAR) models have further elucidated the structural requirements for anticancer potency across various cell lines. nih.gov For instance, against the K562 chronic myelogenous leukemia cell line, the presence of a methyl group on the pyrazole ring and a hydrazide group linked to a carbonyl function were identified as key features for high cytotoxicity. nih.gov Similarly, for activity against the ACHN kidney cancer cell line, a methyl group on the pyrazole ring combined with the carbohydrazide linker proved beneficial. nih.gov When tested against the B16F10 skin cancer cell line, optimal activity was observed in derivatives featuring dimethyl substitutions on the pyrazole ring and electron-donating or halogen groups (such as -OH, -OCH₃, or -Br) on an attached benzene (B151609) ring. nih.gov

The position of the carbohydrazide group on the pyrazole ring is also a determining factor for the type of biological activity observed. nih.gov Derivatives where the carbohydrazide moiety is at position C-5 of the pyrazole ring have frequently been associated with antitumor properties. nih.gov This is exemplified by salicylaldehyde-pyrazole-carbohydrazide derivatives, which have been shown to be potent growth inhibitors of A549 cells. nih.gov

| Derivative Class | Cancer Cell Line | Key Structural Features for Enhanced Activity | Reference |

|---|---|---|---|

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | Optimal lipophilicity (logP values: 3.12-4.94) | nih.gov |

| Pyrazole-5-carbohydrazide Hydrazones | A549 (Lung) | Presence of an o-hydroxybenzene moiety on the hydrazone | globethesis.com |

| Pyrazole Carbohydrazides | K562 (Leukemia) | Methyl group on pyrazole ring and a hydrazide-carbonyl linker | nih.gov |